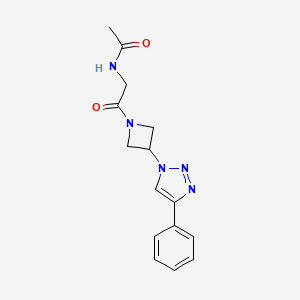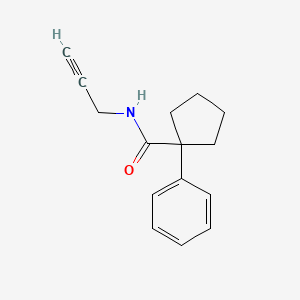
(Phenylcyclopentyl)-N-prop-2-ynylformamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Phenylcyclopentyl)-N-prop-2-ynylformamide is a complex organic compound characterized by its unique structure, which includes a phenyl group attached to a cyclopentyl ring and a prop-2-ynyl formamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Phenylcyclopentyl)-N-prop-2-ynylformamide typically involves multiple steps, starting with the formation of the cyclopentyl ring and subsequent functionalization with the phenyl and formamide groups. One common synthetic route includes the reaction of phenylcyclopentanol with prop-2-ynylamine under specific conditions, such as the presence of a strong base and a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the synthesis process and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
(Phenylcyclopentyl)-N-prop-2-ynylformamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form phenylcyclopentyl-N-prop-2-ynylformamide oxide.
Reduction: : Reduction reactions can lead to the formation of reduced derivatives.
Substitution: : Substitution reactions can occur at different positions on the cyclopentyl ring or the formamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired products.
Major Products Formed
Aplicaciones Científicas De Investigación
(Phenylcyclopentyl)-N-prop-2-ynylformamide is utilized in various scientific research applications, including:
Chemistry: : The compound serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: : It is used in biological studies to investigate its interactions with biological macromolecules and its potential as a bioactive compound.
Medicine: : The compound is explored for its medicinal properties, including its potential use in drug development and as a therapeutic agent.
Industry: : It finds applications in the chemical industry for the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism by which (Phenylcyclopentyl)-N-prop-2-ynylformamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
(Phenylcyclopentyl)-N-prop-2-ynylformamide is compared with other similar compounds, such as phenylcyclohexyl-N-prop-2-ynylformamide and phenylcyclopentyl-N-ethylformamide. These compounds share structural similarities but differ in their functional groups and chemical properties, highlighting the uniqueness of this compound.
List of Similar Compounds
Phenylcyclohexyl-N-prop-2-ynylformamide
Phenylcyclopentyl-N-ethylformamide
Phenylcyclopentyl-N-methylformamide
This detailed article provides an overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
1-phenyl-N-prop-2-ynylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-2-12-16-14(17)15(10-6-7-11-15)13-8-4-3-5-9-13/h1,3-5,8-9H,6-7,10-12H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXPESVQYMWMDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1(CCCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 4-[2-(6-phenylpyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2984413.png)
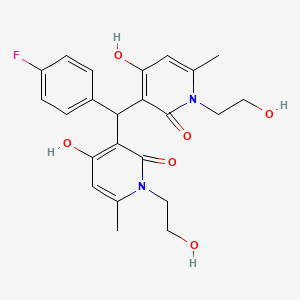
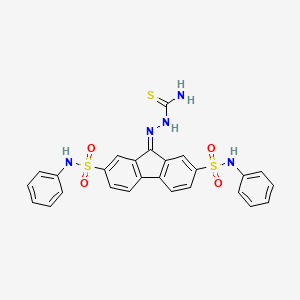
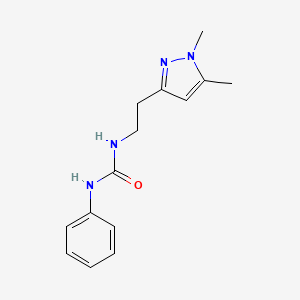
![2-chloro-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2984418.png)
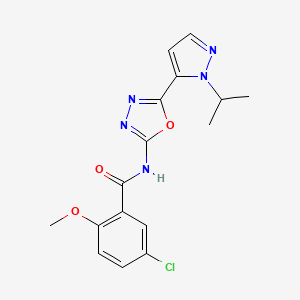
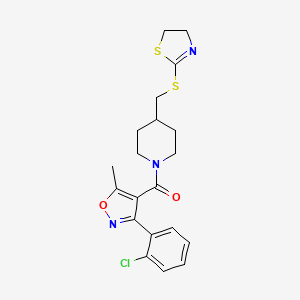
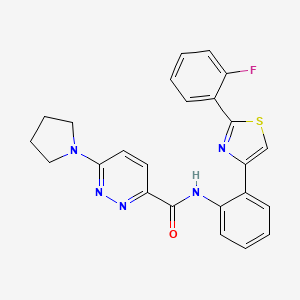
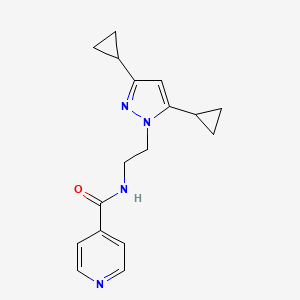

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-fluorobenzenesulfonamide](/img/structure/B2984428.png)
![1-[3-(Oxiran-2-ylmethoxy)phenyl]pyrrolidine](/img/structure/B2984429.png)
![(2E)-3-[5-Chloro-2-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid](/img/structure/B2984431.png)
